variant MCH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Variant melanin-concentrating hormone is a synthetic analogue of melanin-concentrating hormone, a peptide hormone primarily involved in the regulation of energy homeostasis and feeding behavior in mammals . Melanin-concentrating hormone is synthesized in the hypothalamus and has a significant role in modulating arousal, energy balance, and motivated behaviors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of variant melanin-concentrating hormone involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of variant melanin-concentrating hormone follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography, ensuring the removal of impurities and achieving the desired purity level .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Variante des Melaninkonzentrationshormons durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Oxidation von Methioninresten im Peptid kann unter oxidativen Bedingungen erfolgen, was zur Bildung von Methioninsulfoxid führt.

Reduktion: Disulfidbrücken innerhalb des Peptids können unter Verwendung von Reduktionsmitteln wie Dithiothreitol zu freien Thiolgruppen reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Ameisensäure können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol oder Tris(2-carboxyethyl)phosphin sind gängige Reduktionsmittel.

Substitution: Die site-directed Mutagenese wird mit Oligonukleotid-Primern und DNA-Polymerase durchgeführt.

Hauptprodukte, die gebildet werden:

Oxidation: Methioninsulfoxid.

Reduktion: Freie Thiolgruppen.

Substitution: Peptidvarianten mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Variante des Melaninkonzentrationshormons hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellpeptid für die Untersuchung von Peptidsynthese, -faltung und -stabilität verwendet.

Biologie: Es dient als Werkzeug zur Untersuchung der Rolle des Melaninkonzentrationshormons im Energiestoffwechsel, im Fressverhalten und in der neuroendokrinen Regulation.

Medizin: Variante des Melaninkonzentrationshormons wird auf seine möglichen therapeutischen Anwendungen bei Fettleibigkeit, Stoffwechselstörungen und Schlafstörungen untersucht.

Industrie: Es wird bei der Entwicklung von Peptid-basierten Medikamenten eingesetzt und als Referenzstandard in analytischen Verfahren verwendet

5. Wirkmechanismus

Variante des Melaninkonzentrationshormons übt seine Wirkung aus, indem es an Melaninkonzentrationshormonrezeptoren bindet, hauptsächlich an den Melaninkonzentrationshormonrezeptor 1. Diese Bindung aktiviert nachgeschaltete Signalwege, darunter den zyklischen Adenosinmonophosphat-Weg und den Phosphoinositid-3-Kinase-Weg. Diese Wege regulieren verschiedene physiologische Prozesse wie Fressverhalten, Energieaufwand und Erregung .

Ähnliche Verbindungen:

Melaninkonzentrationshormon: Das natürliche Peptidhormon mit ähnlichen Funktionen.

Melaninkonzentrationshormonrezeptor-Agonisten: Verbindungen, die die Wirkung des Melaninkonzentrationshormons nachahmen, indem sie an seine Rezeptoren binden.

Melaninkonzentrationshormonrezeptor-Antagonisten: Verbindungen, die die Wirkung des Melaninkonzentrationshormons hemmen, indem sie seine Rezeptoren blockieren.

Einzigartigkeit: Variante des Melaninkonzentrationshormons ist aufgrund seiner synthetischen Natur einzigartig, was präzise Modifikationen und die Untersuchung von Struktur-Funktionsbeziehungen ermöglicht. Es bietet ein wertvolles Werkzeug für das Verständnis der physiologischen Rollen des Melaninkonzentrationshormons und die Entwicklung potenzieller Therapeutika .

Wirkmechanismus

Variant melanin-concentrating hormone exerts its effects by binding to melanin-concentrating hormone receptors, primarily melanin-concentrating hormone receptor 1. This binding activates downstream signaling pathways, including the cyclic adenosine monophosphate pathway and the phosphoinositide 3-kinase pathway. These pathways regulate various physiological processes, such as feeding behavior, energy expenditure, and arousal .

Vergleich Mit ähnlichen Verbindungen

Melanin-Concentrating Hormone: The natural peptide hormone with similar functions.

Melanin-Concentrating Hormone Receptor Agonists: Compounds that mimic the action of melanin-concentrating hormone by binding to its receptors.

Melanin-Concentrating Hormone Receptor Antagonists: Compounds that inhibit the action of melanin-concentrating hormone by blocking its receptors.

Uniqueness: Variant melanin-concentrating hormone is unique due to its synthetic nature, allowing for precise modifications and the study of structure-function relationships. It provides a valuable tool for understanding the physiological roles of melanin-concentrating hormone and developing potential therapeutic agents .

Eigenschaften

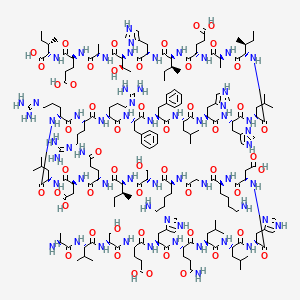

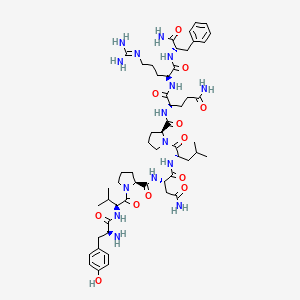

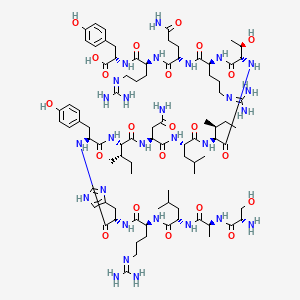

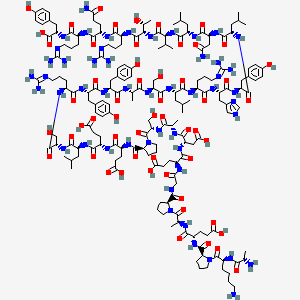

Molekularformel |

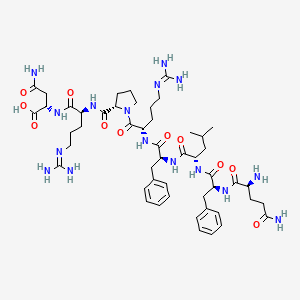

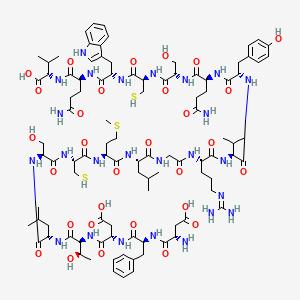

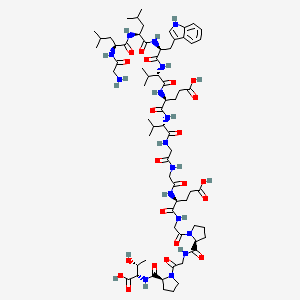

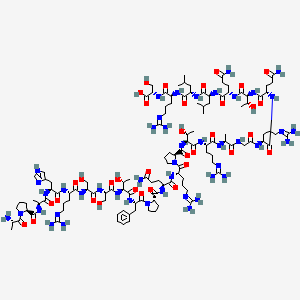

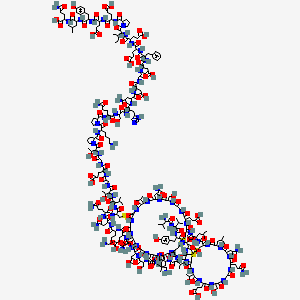

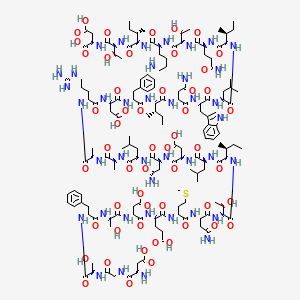

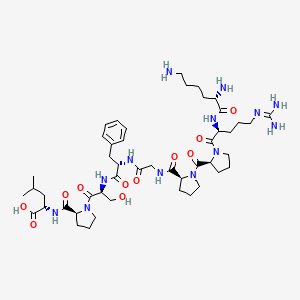

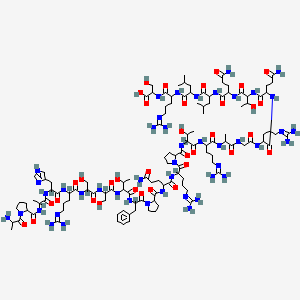

C98H147N25O30S3 |

|---|---|

Molekulargewicht |

2251.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C98H147N25O30S3/c1-46(2)33-62(112-83(138)61(30-32-156-10)110-93(148)70(44-154)119-92(147)69(43-125)118-86(141)63(34-47(3)4)115-96(151)79(50(9)126)123-90(145)67(39-76(133)134)114-88(143)64(35-51-17-12-11-13-18-51)111-80(135)56(99)38-75(131)132)81(136)106-41-74(130)107-58(21-16-31-104-98(102)103)84(139)121-77(48(5)6)95(150)116-65(36-52-22-24-54(127)25-23-52)87(142)108-59(26-28-72(100)128)82(137)117-68(42-124)91(146)120-71(45-155)94(149)113-66(37-53-40-105-57-20-15-14-19-55(53)57)89(144)109-60(27-29-73(101)129)85(140)122-78(49(7)8)97(152)153/h11-15,17-20,22-25,40,46-50,56,58-71,77-79,105,124-127,154-155H,16,21,26-39,41-45,99H2,1-10H3,(H2,100,128)(H2,101,129)(H,106,136)(H,107,130)(H,108,142)(H,109,144)(H,110,148)(H,111,135)(H,112,138)(H,113,149)(H,114,143)(H,115,151)(H,116,150)(H,117,137)(H,118,141)(H,119,147)(H,120,146)(H,121,139)(H,122,140)(H,123,145)(H,131,132)(H,133,134)(H,152,153)(H4,102,103,104)/t50-,56+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,77+,78+,79+/m1/s1 |

InChI-Schlüssel |

OLHBYHJFEIBGCZ-HUSDBPEESA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)

![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)